molecular formula C18H19ClN2O2S B254847 N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

Número de catálogo B254847
Peso molecular: 362.9 g/mol
Clave InChI: PDILUZGPCMKYNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide, also known as CDX-085, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of sulfanylacetamide derivatives and has shown promising results in preclinical studies.

Mecanismo De Acción

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical studies. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit tumor growth in xenograft models of cancer, with a dose-dependent effect observed. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has several advantages for lab experiments, including its high purity, reproducibility, and scalability for large-scale production. Its favorable pharmacokinetic profile and low toxicity make it suitable for in vivo studies. However, this compound has limitations in terms of its selectivity, as it targets multiple receptors in addition to EGFR. This may result in off-target effects and limit its therapeutic potential.

Direcciones Futuras

For N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide include further optimization of its selectivity and potency, as well as the development of combination therapies with other chemotherapeutic agents. In addition, the use of this compound in personalized medicine approaches, such as biomarker-guided therapy, may improve its efficacy and reduce toxicity. The exploration of this compound in other cancer types, such as pancreatic and ovarian cancer, may also provide new insights into its therapeutic potential.

Métodos De Síntesis

The synthesis of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide involves the reaction of 4-chloroaniline with 2,4-dimethylaniline in the presence of an oxidizing agent, followed by the addition of thioacetic acid and acetic anhydride. The resulting product is then purified by column chromatography to obtain this compound in high purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has demonstrated synergistic effects with other chemotherapeutic agents, suggesting its potential as a combination therapy.

Propiedades

Fórmula molecular

C18H19ClN2O2S

Peso molecular

362.9 g/mol

Nombre IUPAC

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C18H19ClN2O2S/c1-12-3-8-16(13(2)9-12)21-18(23)11-24-10-17(22)20-15-6-4-14(19)5-7-15/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)

Clave InChI

PDILUZGPCMKYNW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)C

SMILES canónico

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.